N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a synthetic small molecule characterized by a 5-methoxy-substituted indole core linked via an ethyl group to a propanamide moiety bearing a 2-methoxyphenyl substituent.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-18-8-9-19-17(15-18)11-13-23(19)14-12-22-21(24)10-7-16-5-3-4-6-20(16)26-2/h3-6,8-9,11,13,15H,7,10,12,14H2,1-2H3,(H,22,24) |
InChI Key |
FKWBECZRNWCMBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The methoxy groups can be introduced through nucleophilic substitution reactions using appropriate methoxy-substituted reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like methoxy-substituted halides and acids are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility : The target compound’s 5-methoxyindol-1-yl and 2-methoxyphenyl groups provide a balance between lipophilicity and polar interactions, making it a versatile scaffold for further optimization.
- Pharmacological Potential: Analogues with naphthalene () or oxazole () substituents highlight divergent therapeutic applications, from anti-inflammatory to kinase inhibition.
- Metabolic Considerations : Compounds with electron-withdrawing groups (e.g., chloro in ) may face stability challenges, whereas methoxy groups (as in the target) are generally metabolically stable.
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a compound with notable biological activity, particularly in the context of cancer research and potential therapeutic applications. This article will explore its biological properties, including its mechanisms of action, efficacy in various studies, and potential applications in drug development.
- Chemical Name : this compound
- Molecular Formula : C23H24N4O5
- Molecular Weight : 436.46 g/mol
- CAS Number : 2058819-74-0
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of indole and pyrazole have been investigated for their cytotoxic effects on various cancer cell lines.
Efficacy in Cell Lines
The following table summarizes the cytotoxic effects of related compounds on different cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | HepG2 | 0.71 | Topoisomerase II inhibition |
| Compound D | NCI-H460 | 8.55 | Microtubule disassembly |
These results indicate that compounds with similar structural features to this compound exhibit significant anticancer activity, suggesting a promising avenue for further research and development.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Apoptosis Induction : Compounds like this one may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific phases, preventing cancer cell proliferation.
- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes such as topoisomerases or cyclin-dependent kinases, which are crucial for cancer cell survival and division.
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives, including this compound. Notable findings include:
- Cytotoxicity Against Multiple Cancer Cell Lines : Research has demonstrated that similar compounds exhibit varying degrees of cytotoxicity against breast (MCF7), lung (A549), and liver (HepG2) cancer cells.
- Synergistic Effects with Other Drugs : Some studies have explored the potential for these compounds to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
- In Vivo Studies : Preliminary animal studies indicate that these compounds can reduce tumor growth without significant toxicity to normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
